molecular formula C26H28N4O4S B2850391 3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine CAS No. 1112278-11-1

3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine

Cat. No.: B2850391
CAS No.: 1112278-11-1
M. Wt: 492.59
InChI Key: XAQVPVCTGAOQIL-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyridazine core substituted at the 3-position with a 4-(2-methylpropyl)phenyl group and at the 6-position with a sulfanyl-linked 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole moiety. The 3,4,5-trimethoxyphenyl group contributes electron-donating and steric bulk, while the 2-methylpropyl (isobutyl) substituent enhances lipophilicity. Such structural motifs are common in medicinal chemistry, where oxadiazoles and pyridazines are explored for their bioactivity, including kinase inhibition or antimicrobial properties .

Properties

IUPAC Name

5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-16(2)12-17-6-8-18(9-7-17)20-10-11-24(29-28-20)35-15-23-27-26(30-34-23)19-13-21(31-3)25(33-5)22(14-19)32-4/h6-11,13-14,16H,12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQVPVCTGAOQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 4-isobutylbenzaldehyde and hydrazine hydrate can yield the corresponding hydrazone, which can then be cyclized to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the oxadiazole and pyridazine rings can facilitate interactions with nucleophilic or electrophilic sites within biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

This analog (ChemSpider ID: 1114915-05-7) shares the pyridazine-oxadiazole scaffold but differs in substituents:

  • Oxadiazole substituent : 3-(Trifluoromethyl)phenyl vs. 3,4,5-trimethoxyphenyl in the target compound.
  • Pyridazine substituent : 3-Methoxyphenyl vs. 4-(2-Methylpropyl)phenyl.

Structural and Physicochemical Differences

Property Target Compound Analog ()
Oxadiazole substituent 3,4,5-Trimethoxyphenyl (electron-donating, bulky) 3-(Trifluoromethyl)phenyl (electron-withdrawing, moderate steric hindrance)
Pyridazine substituent 4-(2-Methylpropyl)phenyl (lipophilic, electron-donating) 3-Methoxyphenyl (moderately polar, electron-donating)
Molecular formula C₂₇H₂₈N₄O₄S C₂₂H₁₆F₃N₅O₂S
Average molecular weight 504.60 g/mol 479.45 g/mol

Functional Implications

In contrast, the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, which may alter charge distribution and hydrogen-bonding capacity .

Lipophilicity: The 2-methylpropyl group in the target compound increases logP (predicted ≈4.2), favoring membrane permeability.

Steric Considerations :

  • The 3,4,5-trimethoxy substitution creates significant steric bulk, which may limit binding to shallow active sites. The analog’s trifluoromethylphenyl group offers a balance between size and electronic effects, possibly enabling broader target compatibility .

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